叔丁基(2S)-4-苄基-2-(2-羟乙基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

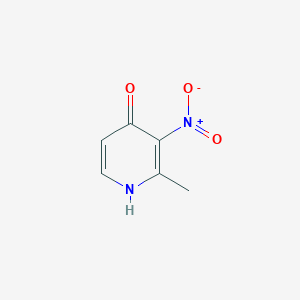

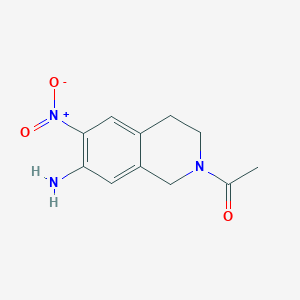

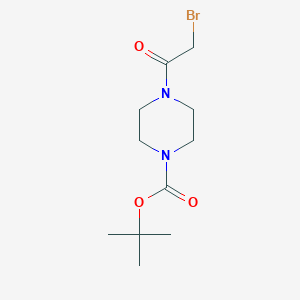

“tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It is an ester derivative and is used as a building block or intermediate in the synthesis of several novel organic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another synthesis method involves the addition of lithium aluminium hydride to a solution of L-TERT-butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1-Boc-piperazine is a solid with a melting point of 43-47 °C .科学研究应用

根据现有信息,以下是叔丁基(2S)-4-苄基-2-(2-羟乙基)哌嗪-1-羧酸酯在科学研究应用方面的分析:

药物化学

哌嗪衍生物,包括叔丁基(2S)-4-苄基-2-(2-羟乙基)哌嗪-1-羧酸酯,在药物化学领域引起了极大的兴趣。它们作为构建单元或中间体,用于合成各种新型有机化合物,如酰胺、磺酰胺和曼尼希碱。 由于其结构的多功能性和生物活性,这些化合物在药物开发中具有潜在的应用 .

有机合成

在有机合成中,哌嗪衍生物被用作构建复杂分子结构的中间体。 它们的官能团允许进一步的化学修饰,使其成为合成各种化学实体的宝贵工具.

化学研究

安全和危害

作用机制

Target of Action

Piperazine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that piperazine derivatives can undergo various reactions with biological targets due to the presence of the flexible piperazine ring and polar nitrogen atoms . These interactions can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds can affect various biochemical pathways, leading to a wide spectrum of biological activities .

Pharmacokinetics

The presence of the piperazine ring in the molecule could potentially enhance its water solubility and capacity for the formation of hydrogen bonds, which could influence its pharmacokinetic properties .

Result of Action

Piperazine derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The action, efficacy, and stability of tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The presence of other substances, pH, temperature, and other factors in the biological environment could also potentially influence its action and efficacy .

属性

IUPAC Name |

tert-butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTFROGXRPOCQX-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CCO)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572476 |

Source

|

| Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-92-1 |

Source

|

| Record name | tert-Butyl (2S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)